Methyl2-(5-bromo-3-chloropyridin-2-yl)acetate
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Overview
Description
Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate is an organic compound with the molecular formula C8H8BrClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. One common method involves the reaction of 2-chloro-5-bromopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-chloropyridine-3-carboxylate
- Methyl 2-(5-bromopyridin-2-yl)acetate
- Methyl 2-(3-chloropyridin-2-yl)acetate
Uniqueness
Methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which allows for diverse chemical modifications. This dual halogenation provides a versatile platform for further functionalization and the development of novel compounds with enhanced properties .
Properties
Molecular Formula |
C8H7BrClNO2 |
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Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 2-(5-bromo-3-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3 |
InChI Key |
FGNLDCXNYMBCJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Br)Cl |
Origin of Product |
United States |
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